An In-depth Technical Guide to 6-(tert-butyl)pyridazin-3(2H)-one and its Analogs: Chemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 6-(tert-butyl)pyridazin-3(2H)-one and its Analogs: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 6-(tert-butyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazin-3(2H)-one class of heterocyclic compounds. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides a broader context based on the well-characterized properties of related 6-substituted pyridazin-3(2H)-ones. This guide covers the core physicochemical properties, a detailed representative synthetic protocol, and an exploration of the diverse biological activities associated with the pyridazinone scaffold, making it a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
While detailed experimental data for 6-(tert-butyl)pyridazin-3(2H)-one are not extensively reported, its fundamental properties can be summarized. Further experimental characterization is required to fully elucidate its chemical behavior.
| Property | Value | Source |
| CAS Number | 147849-82-9 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis of 6-substituted Pyridazin-3(2H)-ones: A Representative Protocol
The synthesis of 6-substituted pyridazin-3(2H)-ones can be achieved through various methods. A common and effective approach is the one-pot reaction of a suitable ketone with glyoxylic acid and hydrazine hydrate. This method is adaptable for the synthesis of 6-(tert-butyl)pyridazin-3(2H)-one starting from pinacolone (3,3-dimethyl-2-butanone).
Experimental Protocol: One-Pot Synthesis
This protocol is a general representation for the synthesis of 6-substituted-3(2H)-pyridazinones and can be adapted for 6-(tert-butyl)pyridazin-3(2H)-one.
Materials:
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Appropriate ketone (e.g., pinacolone for 6-tert-butyl derivative)
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Glyoxylic acid monohydrate
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Hydrazine hydrate
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Glacial acetic acid
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Ethanol
Procedure:
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A mixture of the ketone (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and hydrazine hydrate (1.2 eq) in glacial acetic acid is stirred at room temperature.
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The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is neutralized with a saturated solution of sodium bicarbonate.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-substituted-3(2H)-pyridazinone.
Biological Activities of the Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives have been reported to exhibit a broad spectrum of pharmacological activities.
| Biological Activity | Description |
| Cardiovascular Effects | Many pyridazinone derivatives exhibit positive inotropic and vasodilatory effects, primarily through the inhibition of phosphodiesterase 3 (PDE3).[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in increased cardiac contractility and smooth muscle relaxation. |
| Anti-inflammatory Activity | Certain pyridazinone analogs have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] |
| Anticancer Activity | The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation. |
| Antimicrobial Activity | Various pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4] |
| Other Activities | The versatility of the pyridazinone core has led to the discovery of compounds with analgesic, anticonvulsant, and herbicidal activities.[5][6] |
Potential Signaling Pathway: PDE3 Inhibition
A prominent mechanism of action for many biologically active pyridazinone derivatives with cardiovascular effects is the inhibition of phosphodiesterase 3 (PDE3). The diagram below illustrates this signaling pathway.
Conclusion
6-(tert-butyl)pyridazin-3(2H)-one represents an intriguing yet underexplored member of the versatile pyridazinone family. While specific experimental data for this compound remains scarce, the established synthetic routes and the diverse biological activities of its structural analogs provide a strong foundation for future research. This technical guide serves as a valuable starting point for scientists and researchers interested in exploring the potential of 6-(tert-butyl)pyridazin-3(2H)-one and other pyridazinone derivatives in the development of novel therapeutic agents. Further investigation into the specific properties and biological profile of this compound is warranted to unlock its full potential.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sarpublication.com [sarpublication.com]
